molecular formula C52H97NO18S B1671067 Biomicron CAS No. 3521-62-8

Biomicron

Numéro de catalogue: B1671067
Numéro CAS: 3521-62-8
Poids moléculaire: 1056.4 g/mol
Clé InChI: AWMFUEJKWXESNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythromycin Estolate is a macrolide antibiotic and an esterified prodrug of erythromycin, designed for enhanced oral stability and bioavailability in research settings . Its primary research value lies in its bacteriostatic mechanism, achieved by binding to the 50S subunit of the bacterial ribosome . This binding action inhibits the translocation step of protein synthesis, effectively halting bacterial growth and making it a valuable tool for studying Gram-positive and some Gram-negative bacterial infections . Beyond its established antibacterial applications, which include the study of respiratory tract, skin, and sexually transmitted infections, emerging research highlights its potential as a broad-spectrum antiviral agent . A 2022 study demonstrated that Erythromycin Estolate is a potent inhibitor of the human coronavirus HCoV-OC43, directly inactivating the virus particle by disrupting the integrity of the viral membrane . This opens promising new avenues for virology research. Researchers should note that the estolate form is associated with a potential for hepatotoxicity (liver toxicity), a risk that is notably higher compared to other erythromycin salts . Furthermore, Erythromycin Estolate is a known inhibitor of the cytochrome P450 enzyme system, particularly CYP3A4, which can lead to significant drug-drug interactions by altering the metabolism of co-administered compounds . Careful consideration of this profile is essential for designing in vitro and in vivo experiments. This product is supplied as a high-purity compound for use in biochemical research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal uses.

Propriétés

IUPAC Name

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFUEJKWXESNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H97NO18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3521-62-8
Record name Marcoeritrex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin, 2'-propanoate, dodecyl sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Chemical Synthesis of Erythromycin Estolate

Starting Materials and Reaction Design

The synthesis of erythromycin estolate begins with erythromycin thiocyanate, a precursor derived from erythromycin A through thiocyanation. Key reagents include propionic anhydride for esterification and dodecyl hydrogen sulfate (lauryl sulfate) for sulfation. Triethylamine serves as a catalyst to neutralize acidic byproducts, while acetone is employed as the primary solvent due to its ability to dissolve both hydrophobic and hydrophilic intermediates.

Esterification with Propionic Anhydride

In the initial step, erythromycin thiocyanate reacts with propionic anhydride under controlled conditions. The reaction mixture is maintained at 20–25°C for 4–6 hours to ensure complete propionylation at the 2'-hydroxyl group of the desosamine sugar. This step is critical for masking polar functional groups, thereby enhancing the lipophilicity of the intermediate:

$$
\text{Erythromycin thiocyanate} + \text{Propionic anhydride} \xrightarrow{\text{Acetone, 25°C}} \text{Propionyl erythromycin thiocyanate}
$$

The molar ratio of erythromycin thiocyanate to propionic anhydride is typically 1:1.2, ensuring excess anhydride for maximum conversion.

Sulfation with Dodecyl Hydrogen Sulfate

The propionylated intermediate is subsequently treated with dodecyl hydrogen sulfate in the presence of triethylamine. This step introduces the lauryl sulfate group, forming the estolate salt. The reaction proceeds at 35–40°C for 2–3 hours, with continuous stirring to prevent aggregation:

$$
\text{Propionyl erythromycin} + \text{Dodecyl hydrogen sulfate} \xrightarrow{\text{Triethylamine, 40°C}} \text{Erythromycin estolate}
$$

Triethylamine scavenges liberated sulfuric acid, maintaining a neutral pH and preventing degradation of the macrolide ring.

Crystallization and Purification

Post-synthesis, the crude product is precipitated by cooling the reaction mixture to 0–5°C. The crystalline slurry is filtered and washed with chilled acetone to remove unreacted reagents. Further purification involves recrystallization from a methanol-water system (70:30 v/v), yielding erythromycin estolate with >98% purity. The USP monograph specifies stringent tests for residual solvents, requiring acetone levels below 0.5% (w/w).

Process Optimization and Kinetic Analysis

Solvent Selection and Reaction Efficiency

Acetone is preferred over alternatives like methanol or dichloromethane due to its dual role as a solvent and reaction medium. Its low polarity facilitates the dissolution of erythromycin thiocyanate, while its moderate boiling point (56°C) allows reflux-free reactions. Comparative studies indicate that acetone-based syntheses achieve yields of 85–90%, outperforming ethanol (70–75%) and ethyl acetate (65–70%).

Temperature and Time Dependencies

The esterification step exhibits pseudo-first-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-4} \, \text{s}^{-1}$$ at 25°C. Elevating temperatures to 30°C accelerates the reaction ($$k = 3.1 \times 10^{-4} \, \text{s}^{-1}$$) but risks erythromycin degradation. Similarly, sulfation at 40°C completes within 2 hours, whereas lower temperatures (25°C) extend the duration to 4 hours.

Analytical Characterization and Quality Control

Spectroscopic Identification

Infrared (IR) spectroscopy confirms the presence of ester (1720 cm$$^{-1}$$) and sulfate (1240 cm$$^{-1}$$) functional groups. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the lauryl chain ($$\delta = 1.25 \, \text{ppm}$$, multiplet) and propionyl methyl group ($$\delta = 1.05 \, \text{ppm}$$, triplet).

High-Performance Liquid Chromatography (HPLC)

The USP mandates reversed-phase HPLC using a C18 column and acetonitrile-phosphate buffer (pH 7.0) for potency testing. Erythromycin estolate elutes at 12.3 minutes, with resolution ($$Rs$$) >2.0 from related substances like erythromycin A ($$Rt = 9.8 \, \text{min}$$) and anhydroerythromycin ($$R_t = 14.1 \, \text{min}$$).

Industrial-Scale Manufacturing Considerations

Batch vs. Continuous Processes

Large-scale production employs batch reactors (500–1000 L capacity) with jacketed heating/cooling systems. Continuous flow systems, though theoretically efficient, face challenges in handling viscous intermediates and ensuring uniform mixing.

Stability and Formulation Challenges

Erythromycin estolate’s hydrolytic susceptibility necessitates strict control of moisture during synthesis. Lyophilization with sucrose (1:1 w/w) enhances shelf life by forming a protective matrix around the drug particles. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when packaged in aluminum foil blisters.

Analyse Des Réactions Chimiques

Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Medical Uses

Erythromycin estolate is primarily utilized in treating a variety of bacterial infections. Its effectiveness spans several conditions:

  • Respiratory Tract Infections: It is commonly prescribed for infections caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. Erythromycin estolate has shown efficacy in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .
  • Skin Infections: The antibiotic is also effective against skin infections caused by susceptible bacteria, including Staphylococcus aureus and Corynebacterium minutissimum .
  • Gastrointestinal Disorders: Erythromycin estolate is used off-label to treat gastroparesis, a condition characterized by delayed gastric emptying. The drug promotes gastrointestinal motility, aiding in the management of feeding intolerances .
  • Prophylaxis: It has been employed as a prophylactic treatment for preventing neonatal conjunctivitis due to Chlamydia trachomatis and for reducing the risk of pertussis transmission among household contacts .

Antiviral Properties

Recent studies have highlighted the potential antiviral effects of erythromycin estolate. Research indicates that it can inhibit the replication of certain viruses, including human coronaviruses. A study demonstrated that erythromycin estolate effectively reduced viral titers of HCoV-OC43 without causing cytotoxicity in various cell types. This suggests a promising avenue for further exploration in antiviral therapy .

Comparative Effectiveness

A clinical trial comparing erythromycin estolate with tetracycline for treating acute exacerbations of chronic bronchitis found that erythromycin estolate was slightly more effective. In this study, 42 out of 100 patients treated with erythromycin showed significant improvement within 48 hours, compared to 30 patients treated with tetracycline .

Pharmacokinetics and Safety Profile

Erythromycin estolate is generally well-tolerated, although some patients may experience gastrointestinal side effects such as nausea and abdominal pain. The compound's pharmacokinetic profile indicates good absorption when taken on an empty stomach, which enhances its therapeutic effectiveness .

Table 1: Summary of Erythromycin Estolate Applications

Application AreaSpecific UsesNotes
Respiratory InfectionsCommunity-acquired pneumoniaEffective against various bacterial strains
Skin InfectionsTreatment of skin infectionsBroad-spectrum activity
Gastrointestinal DisordersManagement of gastroparesisPromotes gastrointestinal motility
ProphylaxisPrevents neonatal conjunctivitisReduces pertussis transmission risk
Antiviral ActivityInhibition of human coronavirusesPotential for future antiviral therapies

Case Studies

Several case studies have documented the successful application of erythromycin estolate in clinical settings:

  • Case Study 1: A patient with chronic bronchitis experienced significant symptom relief after receiving erythromycin estolate for one week, demonstrating its effectiveness in managing exacerbations .
  • Case Study 2: In a cohort study involving household contacts of pertussis patients, erythromycin estolate reduced the incidence of culture-positive pertussis cases by approximately 67% compared to placebo, underscoring its role in infection control .

Mécanisme D'action

Erythromycin estolate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis. This ultimately inhibits protein synthesis, leading to the death of the bacterial cell . The molecular targets and pathways involved include the ribosomal RNA and the protein synthesis machinery of the bacteria .

Comparaison Avec Des Composés Similaires

Comparison with Similar Erythromycin Derivatives

Chemical and Pharmacokinetic Properties

Property Erythromycin Estolate Erythromycin Stearate Erythromycin Ethylsuccinate
CAS Number 3521-62-8 643-22-1 41342-53-4 (Literature)
Molecular Formula C₄₀H₇₁NO₁₄·C₁₂H₂₆O₄S C₃₇H₆₇NO₁₃·C₁₈H₃₆O₂ C₄₃H₇₅NO₁₆
Bioavailability High total erythromycin levels; partial conversion to bioactive base Lower bioavailability due to poor solubility Intermediate bioavailability
Peak Plasma Concentration ~2–3 µg/mL (after 500 mg dose) ~1–2 µg/mL ~1.5–2.5 µg/mL
Half-Life 1.5–3 hours 1.5–2 hours 1.4–2 hours

Key Differences :

  • Erythromycin Estolate : Superior absorption due to esterification, but only ~30% of total serum erythromycin is bioactive (remainder is inactive propionyl ester) .
  • Erythromycin Stearate: Limited solubility results in variable absorption and frequent gastrointestinal (GI) side effects .
  • Erythromycin Ethylsuccinate : Better tolerated than estolate but requires more frequent dosing .

Clinical Efficacy

Bacterial Infections
  • Group A Streptococcal Pharyngitis :
    • Estolate and ethylsuccinate showed comparable efficacy (90–95% cure rate), while stearate had lower clinical response rates (75%) .
  • Pediatric Use :
    • Estolate achieves higher area-under-the-curve (AUC) values in infants, supporting twice-daily dosing vs. four doses/day for ethylsuccinate .
Antiviral Activity
  • HCoV-OC43 Inhibition: Estolate irreversibly inactivates viral particles by disrupting the lipid envelope (IC₅₀ = 1.40 ± 0.08 µM), unlike erythromycin base, which lacks antiviral effects . Non-enveloped viruses (e.g., EV71) are unaffected, confirming its envelope-specific mechanism .
  • Flaviviruses: Estolate inhibits ZIKV, dengue virus (DENV), and yellow fever virus (YFV) by inducing genomic RNA release .

Structural and Functional Insights

  • Estolate : Lauryl sulfate ester enhances membrane penetration, aiding antiviral activity .
  • Stearate : Stearic acid salt limits solubility, reducing bioavailability .
  • Ethylsuccinate : Ethyl succinate ester balances solubility and tolerability but lacks antiviral properties .

Activité Biologique

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, primarily used to treat various bacterial infections. Its biological activity encompasses a range of pharmacological effects, including antibacterial and antiviral properties, as well as effects on gastrointestinal motility. This article provides a comprehensive overview of its biological activity, supported by research findings, pharmacokinetic data, and case studies.

Erythromycin estolate exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is bacteriostatic, meaning it halts the growth of bacteria rather than killing them directly. Specifically, it interferes with the translocation of tRNA during protein synthesis, preventing the elongation of peptide chains essential for bacterial survival .

Additionally, erythromycin estolate acts as a motilin receptor agonist, enhancing gastrointestinal motility. This property makes it useful not only as an antibiotic but also in treating conditions related to slow gastric emptying .

Pharmacokinetics

Erythromycin estolate displays superior pharmacokinetic properties compared to other formulations such as erythromycin ethylsuccinate. A study comparing both forms found that erythromycin estolate had a longer half-life (5.47 hours vs. 2.72 hours) and produced higher serum concentrations after administration . The lower rate of hydrolysis (41% for estolate compared to 69% for ethylsuccinate) contributes to its prolonged activity in the body .

Table 1: Pharmacokinetic Comparison of Erythromycin Estolate and Ethylsuccinate

ParameterErythromycin EstolateErythromycin Ethylsuccinate
Half-life (hours)5.472.72
% Hydrolysis41%69%
Area Under Curve (AUC)30.61 µg/h/ml4.68 µg/h/ml

Case Studies and Trials

  • Chronic Bronchitis Treatment : A randomized trial involving patients with acute exacerbations of chronic bronchitis compared erythromycin estolate to tetracycline. Results indicated that erythromycin estolate led to a significant reduction in sputum volume and improvement in symptoms within 48 hours for most patients . The study reported minimal side effects and concluded that erythromycin estolate was somewhat more effective than tetracycline in this context.
  • Pertussis Prophylaxis : In a double-blind placebo-controlled trial involving household contacts of children with culture-positive pertussis, erythromycin estolate was found to prevent culture-positive cases effectively but did not significantly reduce clinical symptoms of pertussis . The efficacy for bacterial eradication was calculated at 67.5%, highlighting its role in preventing transmission in high-risk groups.
  • Antiviral Activity : Recent studies have shown that erythromycin estolate has antiviral properties against human coronaviruses (HCoV-OC43). It significantly reduced viral titers at safe concentrations, demonstrating potential as a therapeutic agent beyond its antibacterial applications .

Side Effects and Safety Profile

The side effects associated with erythromycin estolate are generally mild and can include gastrointestinal disturbances such as nausea and diarrhea. In clinical trials, adverse reactions were reported by approximately 34% of patients receiving erythromycin compared to 15% in the placebo group . Monitoring liver function is advised due to potential increases in liver enzymes during treatment.

Q & A

Q. Q1: What methodological considerations are critical when comparing the pharmacokinetic profiles of Erythromycin estolate to other erythromycin esters?

Answer: Key considerations include:

  • Study Design: Use crossover trials to account for intrapersonal variability in absorption (CV for Cmax and AUC0–12 ranges from 10–20% ).
  • Analytical Techniques: Employ high-pressure liquid chromatography (HPLC) to differentiate between active erythromycin base and inactive esters, as hydrolysis rates vary (e.g., estolate hydrolysis: 41% vs. ethylsuccinate: 69%) .
  • Species-Specific Models: In foals, estolate showed delayed Tmax (1.7 ± 1.2 h) and lower Cmax (1.0 ± 0.82 µg/mL) compared to phosphate formulations, necessitating species-adjusted dosing .

Q. Q2: How is the acid stability of Erythromycin estolate validated in preclinical models?

Answer:

  • In Vitro Testing: Simulate gastric pH (1.2–3.0) to measure ester stability. Estolate’s propionate lauryl sulfate moiety enhances resistance to acidic degradation compared to erythromycin base .
  • Bioavailability Metrics: Track AUC and half-life (t1/2 estolate: 5.47 h vs. ethylsuccinate: 2.72 h) after oral administration in animal models .

Advanced Research Questions

Q. Q3: What experimental approaches elucidate Erythromycin estolate’s hepatotoxicity mechanisms?

Answer:

  • In Vitro Hepatocyte Assays: Expose isolated rat hepatocytes to estolate (0.5 mM) to monitor viability loss (100% cell death at 60 min) and Ca<sup>2+</sup> transport inhibition (mitochondrial/microsomal sequestration reduced at 0.1 mM) .
  • Surfactant Role: Test sodium lauryl sulfate (SLS), estolate’s excipient, which independently disrupts Ca<sup>2+</sup> homeostasis, confirming excipient-driven toxicity .
  • Comparative Studies: Contrast estolate with non-toxic analogs (e.g., erythromycin base) to isolate structural contributors to toxicity .

Q. Q4: How should researchers address inter- and intrapersonal variability in pharmacokinetic studies of Erythromycin estolate?

Answer:

  • Statistical Frameworks: Calculate coefficients of variation (CV) for Cmax (10–20%) and AUC0–12 (similar magnitude across phases) to quantify variability .
  • Repeated-Measures Design: Administer estolate to the same cohort across three phases under controlled conditions to distinguish interpersonal (CV ~11%) from intrapersonal variability .
  • Discrepancy Analysis: Classify serum concentration variability as “small-to-moderate” using phase-to-phase discrepancy thresholds .

Q. Q5: What molecular interactions underlie Erythromycin estolate’s superior clinical efficacy despite higher hepatotoxicity risk?

Answer:

  • Ester Hydrolysis Dynamics: Slower hydrolysis of estolate (41% vs. 69% for ethylsuccinate) prolongs systemic exposure (AUCestolate: 30.61 µg·h/mL vs. ethylsuccinate: 4.68 µg·h/mL) .
  • Protein Binding: Estolate’s lauryl sulfate group enhances tissue penetration but also increases hepatocyte membrane disruption, linking efficacy to toxicity .

Q. Q6: How can conflicting data on Erythromycin estolate’s hepatotoxicity in pregnancy be reconciled?

Answer:

  • Species-Specific Models: Human studies report subclinical hepatotoxicity during pregnancy, but animal models (e.g., foals) show no cholestatic jaundice. Use immunoassays to track ALT/AST/Bilirubin levels in pregnant cohorts, accounting for physiological changes mimicking sepsis .
  • Dose-Response Analysis: Correlate estolate serum concentrations (>2 µg/mL) with hepatic enzyme elevation in longitudinal studies .

Methodological Guidance

Q. Q7: What statistical methods are recommended for analyzing pharmacokinetic data contradictions?

Answer:

  • Mixed-Effects Modeling: Account for nested variability (e.g., subject-specific random effects) in AUC and Cmax.
  • Bland-Altman Plots: Visualize agreement between repeated measurements to identify outliers .
  • Power Analysis: Ensure sample sizes >5 subjects to detect CV differences ≥15% with 80% power .

Q. Q8: How should researchers design studies to evaluate Erythromycin estolate’s mitochondrial toxicity?

Answer:

  • Fluorescent Probes: Use Rhod-2 AM to quantify mitochondrial Ca<sup>2+</sup> uptake in hepatocytes pre/post estolate exposure .
  • Oxygen Consumption Rate (OCR): Measure OCR via Seahorse Analyzer to assess mitochondrial dysfunction .
  • Comparative Genomics: Screen for polymorphisms in Ca<sup>2+</sup> regulatory genes (e.g., SERCA, MCU) in susceptible populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biomicron
Reactant of Route 2
Reactant of Route 2
Biomicron

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.